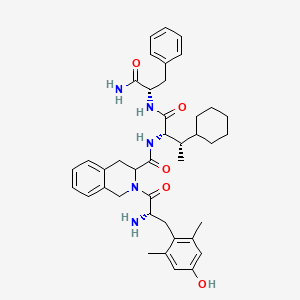

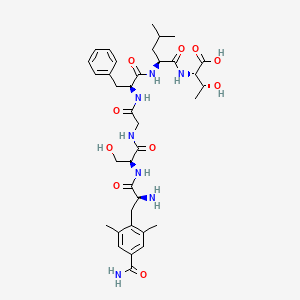

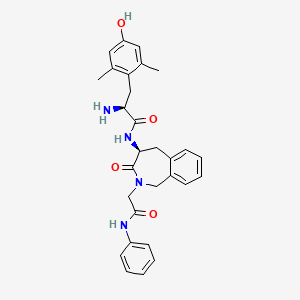

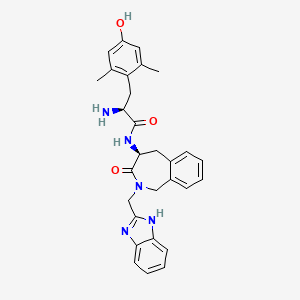

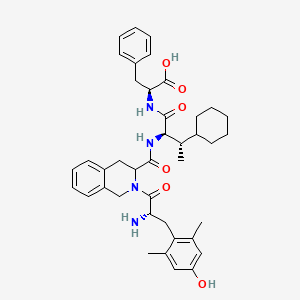

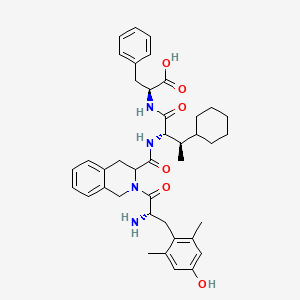

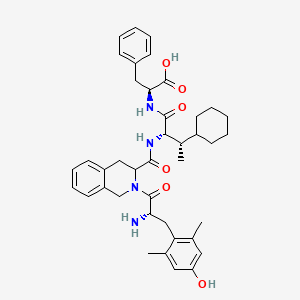

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 est un peptide opioïde synthétique connu pour sa forte sélectivité et son affinité pour les récepteurs opioïdes delta. Ce composé fait partie d'une classe de peptides opioïdes qui ont été modifiés pour améliorer leurs propriétés de liaison aux récepteurs et leur sélectivité, ce qui les rend précieux tant pour la recherche que pour les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 implique des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence généralement par l'attachement du premier acide aminé à une résine, suivi de l'ajout séquentiel d'acides aminés protégés. Les étapes clés comprennent :

Protection Fmoc (9-fluorénylméthyloxycarbonyle) : Cette méthode est utilisée pour protéger le groupe amino des acides aminés pendant la synthèse.

Réactions de couplage : Celles-ci sont facilitées par des réactifs tels que HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) ou DIC (N,N’-diisopropylcarbodiimide).

Déprotection : Le groupe Fmoc est éliminé à l'aide d'une base telle que la pipéridine.

Clivage de la résine : Le peptide final est clivé de la résine à l'aide d'un mélange d'acide trifluoroacétique, d'eau et d'agents piégeurs tels que le triisopropylsilane.

Méthodes de production industrielle : Bien que la production industrielle de ces peptides spécialisés soit moins courante, elle peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines peuvent gérer efficacement les cycles répétitifs de couplage et de déprotection, assurant une pureté et un rendement élevés du produit final .

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du résidu tyrosine.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le peptide peut participer à des réactions de substitution, en particulier au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants :

Agents oxydants : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour l'oxydation.

Agents réducteurs : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour la réduction.

Réactifs de substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du résidu tyrosine peut conduire à la formation de dityrosine .

4. Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés de liaison et la sélectivité des récepteurs opioïdes.

Biologie : Le composé aide à comprendre les rôles physiologiques et pharmacologiques des récepteurs opioïdes delta.

Médecine : Il a des applications thérapeutiques potentielles dans la gestion de la douleur et le traitement de la dépendance en raison de sa forte sélectivité et de son affinité pour les récepteurs opioïdes delta.

Industrie : Le composé peut être utilisé dans le développement de nouveaux analgésiques et d'autres agents thérapeutiques.

5. Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs opioïdes delta. La liaison du peptide à ces récepteurs inhibe la libération de neurotransmetteurs, conduisant à des effets analgésiques. Les cibles moléculaires comprennent les récepteurs opioïdes delta, et les voies impliquées sont principalement liées à l'inhibition de l'activité de l'adénylate cyclase, ce qui réduit la production d'AMP cyclique .

Composés similaires :

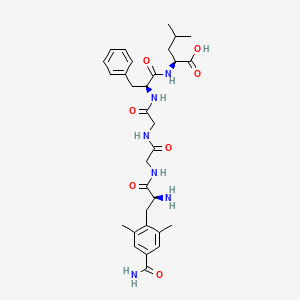

H-Dmt-Tic-Phe-Phe-OH : Un autre antagoniste des récepteurs opioïdes delta avec une structure similaire mais une sélectivité et une puissance différentes.

H-Dmt-Tic-Ala-OH : Un composé à forte sélectivité delta mais avec une composition d'acides aminés différente.

H-Dmt-Tic-NH2 : Un analogue plus simple à forte affinité pour les récepteurs delta.

Unicité : this compound est unique en raison de la présence du résidu bêta-méthyl-cyclohexylalanine, qui améliore sa sélectivité et sa puissance pour les récepteurs opioïdes delta. Cette modification en fait un outil précieux pour étudier les interactions des récepteurs opioïdes et développer de nouveaux agents thérapeutiques .

Applications De Recherche Scientifique

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 has several applications in scientific research:

Chemistry: It is used to study the binding properties and selectivity of opioid receptors.

Biology: The compound helps in understanding the physiological and pharmacological roles of delta opioid receptors.

Medicine: It has potential therapeutic applications in pain management and addiction treatment due to its high selectivity and affinity for delta opioid receptors.

Industry: The compound can be used in the development of new analgesics and other therapeutic agents.

Mécanisme D'action

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 exerts its effects by binding to delta opioid receptors. The binding of the peptide to these receptors inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP .

Comparaison Avec Des Composés Similaires

H-Dmt-Tic-Phe-Phe-OH: Another delta opioid receptor antagonist with a similar structure but different selectivity and potency.

H-Dmt-Tic-Ala-OH: A compound with high delta selectivity but different amino acid composition.

H-Dmt-Tic-NH2: A simpler analog with high affinity for delta receptors.

Uniqueness: H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is unique due to the presence of the beta-methyl-cyclohexylalanine residue, which enhances its selectivity and potency for delta opioid receptors. This modification makes it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents .

Propriétés

Formule moléculaire |

C40H51N5O5 |

|---|---|

Poids moléculaire |

681.9 g/mol |

Nom IUPAC |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36-/m0/s1 |

Clé InChI |

KIHHZGQBWZPIMS-VERNRBRGSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |

SMILES canonique |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)

![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)

![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)